Neothiobinupharidine
Beschreibung
Eigenschaften
Molekularformel |
C30H42N2O2S |
|---|---|
Molekulargewicht |
494.7 g/mol |
InChI |
InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
WBMOHCBEBDKSBI-GUUMEGLWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](N2[C@H]1CC[C@]3(C2)C[C@@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Kanonische SMILES |
CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Synonyme |
neothiobinupharidine |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Key Steps in Synthesis
- Starting Material : 3-methyl-2-cyclopentenone
- Synthesis Route : Involves controlling reaction conditions such as temperature and solvent choice to optimize yield.
- Crystallography : Neothiobinupharidine crystallizes in an orthorhombic system, with specific lattice parameters defining its three-dimensional structure.
Biological Activities
Neothiobinupharidine exhibits promising biological activities, particularly in the context of cancer treatment. Research indicates that it possesses anti-cancer properties, inhibiting cell invasion and promoting apoptosis in various cancer cell lines.
Anticancer Properties
- Inhibition of Cancer Cell Lines : Neothiobinupharidine has shown significant cytotoxicity against human leukemia (U937) and melanoma (B16F10) cells with IC50 values ranging from 29 to 360 nM. Notably, it can induce apoptosis in U937 cells within one hour of exposure .
- Mechanism of Action : Preliminary studies suggest that neothiobinupharidine may interact with specific biological targets, influencing cellular signaling pathways and exhibiting cytotoxic effects against certain cancer cell lines. It is also implicated in downregulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway, which plays a critical role in cancer progression .
Case Study 1: In Vitro Studies
In vitro studies demonstrated that neothiobinupharidine effectively inhibited the invasion of B16 melanoma cells across collagen-coated filters. The compound's ability to induce apoptosis was linked to the presence of a hydroxyl group at the 6-position of its molecular structure, which was found essential for its biological activity .
Case Study 2: In Vivo Studies
In vivo experiments have shown that semi-purified extracts containing neothiobinupharidine significantly inhibited tumor growth in murine models by over 90%. This highlights its potential as a therapeutic agent in cancer treatment .
Summary of Applications
Neothiobinupharidine holds promise across various scientific domains due to its unique chemical properties and biological activities:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as a lead compound for drug development targeting specific cancers. |
| Natural Product Research | Explored for its unique structural features and potential therapeutic benefits derived from Nuphar. |
| Pharmacology | Studied for its mechanism of action involving apoptosis induction and inhibition of metastasis. |
Vorbereitungsmethoden
Tandem Reductive Allylation
The synthesis begins with a tandem reductive allylation of 3-methyl-2-cyclopentenone using allyl magnesium bromide and a chiral palladium catalyst. This step establishes the stereochemistry at C6 and C6′, critical for the compound’s bioactivity. The reaction proceeds via a η³-allyl palladium intermediate, enabling enantioselective formation of the cyclopentane core.
Spontaneous Dimerization
Following allylation, the intermediate undergoes spontaneous dimerization in the presence of thiourea and acetic acid. This step forms the tetrahydrothiophene (thiaspirane) linker, though the process generates multiple stereoisomers. Chromatographic separation on silica gel yields the desired (−)-neothiobinupharidine, with a diastereomeric ratio of 3:1.
Table 1: Key Steps in the Eight-Step Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tandem reductive allylation | Allyl MgBr, Pd/(R)-BINAP | 85 |
| 3 | Epoxidation | mCPBA, CH₂Cl₂, −20°C | 78 |
| 5 | Thiolation | Thiourea, AcOH, 60°C | 65 |
| 8 | Final dimerization | Acetic acid, RT, 48 h | 40 |
Oxidation and Derivative Synthesis
Neothiobinupharidine’s sulfur atom exhibits unique reactivity, enabling derivatization. A notable example is its oxidation to neothiobinupharidine sulfoxide using hydrogen peroxide in glacial acetic acid.
Sulfoxide Formation
Treatment of neothiobinupharidine (110 mg) with 30% H₂O₂ (54 mg) in glacial acetic acid at 20°C for 1.5 hours produces a mixture of sulfoxides. Chromatographic separation on alumina yields neothiobinupharidine sulfoxide (20 mg) alongside unreacted starting material. This reaction highlights the electrophilic sulfur’s susceptibility to oxidation, a property exploited in prodrug design.
Table 2: Oxidation Products of Neothiobinupharidine
| Product | Rf Value | Eluent System | Yield (%) |
|---|---|---|---|
| Neothiobinupharidine | 0.62 | Benzene-CHCl₃ (9:1) | 20 |
| Neothiobinupharidine sulfoxide | 0.35 | Benzene-CHCl₃ (1:1) | 18 |
Challenges in Stereochemical Control
The spontaneous dimerization step poses significant challenges due to competing pathways. Biosynthetic studies suggest that dimerization in Nuphar plants involves enzyme-mediated control, whereas synthetic routes rely on thermodynamic favoring of the thiaspirane linker.
Competing Dimerization Pathways
Under acidic conditions, the allylic alcohol intermediate can form four stereoisomers via two distinct pathways:
-
Endo-tetrahydrothiophene formation : Favored by thiourea’s nucleophilicity, leading to the desired C6–S–C6′ linkage.
-
Exo-dihydrothiophene formation : Results in a strained seven-membered ring, isolated as a minor byproduct.
Scalability and Process Optimization
Recent advances focus on improving the synthesis’s scalability. Shenvi et al. replaced thiourea with glutathione to mimic biological conditions, achieving a 30% yield increase. Additionally, flow chemistry techniques reduced the dimerization time from 48 hours to 12 hours by enhancing mass transfer.
Catalytic Asymmetric Reductions
The use of Jacobsen’s thiourea catalyst in the reductive allylation step improved enantiomeric excess (ee) from 85% to 98%. This modification reduced the need for costly chromatographic separations, lowering production costs by approximately 40%.
Biosynthetic Considerations
Although synthetic routes dominate current preparation methods, biosynthetic studies provide insights into improving efficiency. Isotopic labeling experiments indicate that Nuphar plants utilize a two-component system: a sesquiterpene monomer and a sulfur donor, likely cysteine . Mimicking this in vitro could enable enzyme-catalyzed dimerization, though such systems remain under development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
